3-phenyl-7-[(pyridin-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Description
3-Phenyl-7-[(pyridin-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a bicyclic pyrimidine derivative characterized by a fused pyrimido[4,5-d]pyrimidine core. Its structure features a phenyl group at position 3 and a (pyridin-2-ylmethyl)amino substituent at position 7 (Figure 1). This compound belongs to a class of molecules known for diverse biological activities, including anticancer and enzyme inhibition properties. Its synthesis typically involves multi-step reactions starting from 6-aminouracil derivatives, with modifications in substituents influencing both physicochemical properties and pharmacological efficacy .
Properties
IUPAC Name |
6-phenyl-2-(pyridin-2-ylmethylamino)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O2/c25-16-14-11-21-17(20-10-12-6-4-5-9-19-12)22-15(14)23-18(26)24(16)13-7-2-1-3-8-13/h1-9,11H,10H2,(H2,20,21,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUGGZXJBIMUBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CN=C(N=C3NC2=O)NCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved by the compound binding to the active site of CDK2, preventing it from interacting with its substrates and thus halting the progression of the cell cycle.
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle progression pathway. CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. Its inhibition can lead to cell cycle arrest, preventing the replication of DNA and the division of cells.
Biological Activity
The compound 3-phenyl-7-[(pyridin-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione (CAS: 71794078) is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and other therapeutic potentials based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula: CHNO
- Molecular Weight: 346.343 g/mol
- CAS Number: 71794078
The structure features a pyrimidine core substituted with a phenyl group and a pyridinylmethyl amino group, which may influence its biological interactions and potency.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including our compound of interest. For instance, compounds similar to This compound have demonstrated significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity of Pyrimidine Derivatives
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 0.09 ± 0.0085 |
| Compound B | A549 (Lung) | 0.03 ± 0.0056 |
| Compound C | Colo-205 (Colon) | 0.01 ± 0.074 |
| Target Compound | MCF-7 | 0.12 ± 0.064 |
The above data indicate that the target compound exhibits promising activity against breast cancer cells (MCF-7), suggesting further exploration into its mechanism of action could be beneficial .
Enzyme Inhibition
The compound's structural features may confer inhibitory effects on specific enzymes relevant in cancer progression. For example, studies on related pyrimidine derivatives have shown inhibition of eEF-2 kinase (eEF-2K), a target in cancer therapy.
Table 2: Inhibition of eEF-2K by Pyrimidine Derivatives
| Compound | IC (µM) |
|---|---|
| Compound D | 0.28 |
| Target Compound | TBD |
Inhibition of eEF-2K is particularly relevant as it plays a role in protein synthesis and cell proliferation in cancer cells .
Other Biological Activities
Beyond anticancer properties, pyrimidine derivatives have been explored for various biological activities:
- Anti-Alzheimer's Activity: Some studies have indicated that related compounds exhibit neuroprotective effects and may inhibit pathways involved in Alzheimer's disease .
- Antioxidant Properties: Research has shown that certain derivatives possess antioxidant capabilities, which could contribute to their therapeutic potential .
- Anti-diabetic Effects: Some pyrimidines have been evaluated for their ability to modulate glucose metabolism and insulin sensitivity .
Study on Anticancer Efficacy
A recent study evaluated the anticancer efficacy of several pyrimidine derivatives against different cell lines. The results showed that compounds with similar structures to our target compound exhibited significant cytotoxicity across multiple cancer types, particularly in breast and lung cancer models.
Investigation into Enzyme Inhibition
Another study focused on the inhibition of eEF-2K by various pyrimidine derivatives, including those structurally similar to our target compound. The findings suggested that modifications to the pyrimidine core could enhance inhibitory activity, paving the way for more potent analogs .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The biological and chemical profiles of pyrimido[4,5-d]pyrimidines are highly dependent on substituent patterns. Key analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., Cl, F, CN) at position 5 enhance molecular polarity, as reflected in higher HRMS values .
- Bulky substituents like naphthyl (3l) improve yields (85%) compared to smaller aryl groups .
Conventional vs. Multi-Component Reactions (MCRs)
Structure-Activity Relationships (SARs)
- Position 3 : Aromatic groups (e.g., phenyl in the target compound) enhance π-π stacking interactions in biological targets .
- Position 7: Aminoalkyl substituents, such as (pyridin-2-ylmethyl)amino, may improve blood-brain barrier penetration compared to aryl groups .
- Position 5 : Electron-withdrawing groups (Cl, F) improve anticancer activity, while bulky groups (naphthyl) enhance thermal stability .
Q & A
(Basic) What synthetic routes are established for preparing 3-phenyl-7-[(pyridin-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione?
The synthesis typically involves cyclization of precursors such as aminopyrimidines or pyridines. For example:
- Mannich base cyclization : Reacting 6-amino-1,3-dimethyluracil with aryl-alkanone Mannich bases under reflux conditions in ethanol or acetic acid, followed by formylation using Vilsmeier reagents to introduce substituents (e.g., phenyl groups) at specific positions .
- Multi-step functionalization : Introducing the pyridin-2-ylmethylamino group via nucleophilic substitution or coupling reactions. For instance, reacting halogenated pyrimidinediones with pyridin-2-ylmethylamine in the presence of a palladium catalyst .
- Solvent optimization : Ethanol or DMF is commonly used for reflux reactions, while recrystallization from water or ethanol ensures purity .
(Advanced) How can computational methods optimize reaction pathways for this compound?
Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms are used to predict transition states, intermediates, and energetics. For example:
- ICReDD framework : Combines quantum calculations with experimental data to narrow optimal conditions (e.g., solvent polarity, temperature) by analyzing reaction coordinates and activation barriers. This reduces trial-and-error experimentation .
- Machine learning : Trains models on existing reaction datasets to predict yields and side products, enabling rapid screening of pyridin-2-ylmethylamino coupling conditions .
(Basic) What spectroscopic techniques validate the structure of this compound?
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., pyridin-2-ylmethylamino protons at δ 4.2–4.5 ppm; aromatic protons at δ 7.0–8.5 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H] peak matching theoretical mass within 2 ppm error) .
- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N–H···O interactions between pyrimidinedione and solvent molecules), confirming tautomeric forms .
(Advanced) How to address contradictions in reported biological activities (e.g., kinase inhibition vs. cytotoxicity)?
- Dose-response profiling : Compare IC values across multiple cell lines (e.g., cancer vs. non-cancerous) to differentiate target-specific effects from general toxicity .
- Off-target screening : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to identify unintended interactions .
- Molecular docking : Simulate binding modes with kinases (e.g., EGFR, VEGFR2) to rationalize activity disparities caused by structural variations in active sites .
(Advanced) What strategies improve crystallinity for X-ray diffraction studies?
- Solvent engineering : Recrystallize from water or ethanol to promote intermolecular hydrogen bonds (e.g., N–H···O between pyrimidinedione rings and water molecules) .
- Co-crystallization : Add co-formers (e.g., carboxylic acids) to stabilize lattice packing via complementary hydrogen bonding .
- Temperature gradients : Slow cooling from saturated solutions enhances crystal growth .
(Advanced) How to design derivatives for enhanced pharmacological properties?
-
Structure-activity relationship (SAR) studies :
Substituent Effect Reference Electron-withdrawing groups (e.g., -CF) ↑ Kinase inhibition Hydrophobic moieties (e.g., phenyl) ↑ Cell membrane permeability - Bioisosteric replacement : Replace pyridin-2-ylmethyl with pyrazine or quinoline to modulate solubility and binding affinity .
(Basic) What purification methods ensure high purity (>95%)?
- Column chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane 1:1 to 3:1) to separate regioisomers .
- Recrystallization : Ethanol-water mixtures (3:1) remove unreacted precursors .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) resolve polar impurities .
(Advanced) How to apply design of experiments (DoE) for reaction optimization?
- Factorial design : Vary temperature (80–120°C), solvent (DMF vs. acetonitrile), and catalyst loading to identify critical factors for yield improvement .
- Response surface methodology (RSM) : Optimize molar ratios (e.g., amine:halopyrimidine from 1:1 to 1:2) and reaction time (6–24 hrs) to maximize output .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
